1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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Overview
Description
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups, including a diethylamino group, a furan ring, a hydroxy group, and a methoxy-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one typically involves multiple steps:
Formation of the Pyrrolin-2-one Core: The pyrrolin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted amino acid or an amide.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via an alkylation reaction using diethylamine and an appropriate alkyl halide.
Attachment of the Furylcarbonyl Group: The furylcarbonyl group can be attached through an acylation reaction using a furan derivative and an acyl chloride or anhydride.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using a suitable oxidizing agent.
Incorporation of the Methoxy-Propoxyphenyl Group: This group can be added via an etherification reaction using a methoxy-propoxyphenol derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Acylation: The furan ring can undergo acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Halides, amines, thiols
Acylating Agents: Acyl chlorides, anhydrides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biological molecules.
Mechanism of Action
The mechanism by which 1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one: Similar structure but lacks the propoxy group.
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-ethoxyphenyl)-3-pyrrolin-2-one: Similar structure but has an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-3-pyrrolin-2-one lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds
Properties
Molecular Formula |
C26H34N2O6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H34N2O6/c1-5-15-33-19-12-11-18(17-21(19)32-4)23-22(24(29)20-10-8-16-34-20)25(30)26(31)28(23)14-9-13-27(6-2)7-3/h8,10-12,16-17,23,30H,5-7,9,13-15H2,1-4H3 |
InChI Key |
XMDADBYYUPAPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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